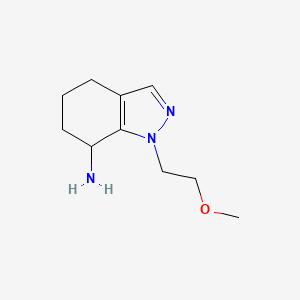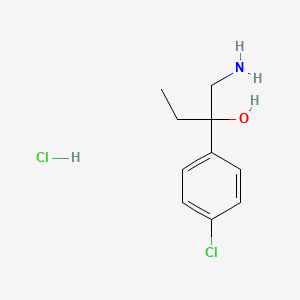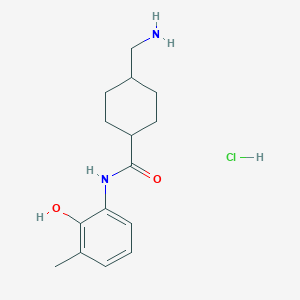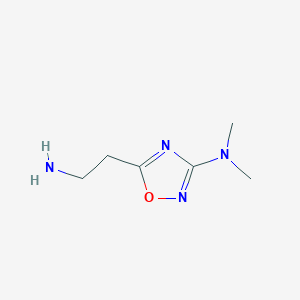
Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is an organic compound . It is a derivative of benzoic acid, which is a colorless crystalline solid and a simple aromatic carboxylic acid .
Synthesis Analysis
The compound can be synthesized from 4-hydroxy-3-methoxybenzoic acid . The first step involves a reaction with methanol in the presence of concentrated sulfuric acid at reflux temperature . The product of the first step is then transformed into benzyl bromide by a substitution reaction using K2CO3 . Finally, the product is obtained by a nitration reaction with HNO3 .Molecular Structure Analysis
The molecular formula of “Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is C16H16O4 . Its average mass is 272.296 Da and its monoisotopic mass is 272.104858 Da .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is a colorless solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.科学的研究の応用
Synthesis of Neurotrophic Compounds
Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate: has been utilized in the synthesis of neurotrophic compounds such as (-)-talaumidin . Neurotrophic compounds play a crucial role in the survival, development, and function of neurons. They are potential therapeutic agents for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antioxidant Activity
The compound has shown promise in contributing to the antioxidant activity when used in the synthesis of certain derivatives . Antioxidants are vital in protecting cells from damage caused by free radicals and are important in the study of aging and cancer.
Antimicrobial Applications
Derivatives of this compound have been tested for antimicrobial properties against various microbial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . This is particularly relevant in the development of new antibiotics and antifungal agents.
Anti-inflammatory Properties
The anti-inflammatory properties of derivatives of Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate have been explored through various assays . Anti-inflammatory agents are essential in the treatment of conditions like arthritis and other inflammatory diseases.
Molecular Docking Studies
Molecular docking studies of the compound’s derivatives have been conducted to understand their interaction with biological targets . This application is crucial in drug design and discovery, providing insights into the binding affinities and modes of action of potential pharmaceuticals.
Synthesis of Schiff Base Ligands
The compound is used in the synthesis of Schiff base ligands, which are versatile intermediates in the formation of complex metal compounds with potential applications in catalysis and material science .
Safety and Hazards
While specific safety data for “Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is not available, similar compounds are known to be hazardous. For instance, 4-Methoxybenzyl alcohol, a similar compound, is known to cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is recommended to handle such compounds with suitable protective clothing and avoid contact with skin and eyes .
特性
IUPAC Name |
methyl 3-methoxy-2-nitro-4-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-15-13(23-10-11-6-4-3-5-7-11)9-8-12(16(18)22-2)14(15)17(19)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYZTJUHUKZGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

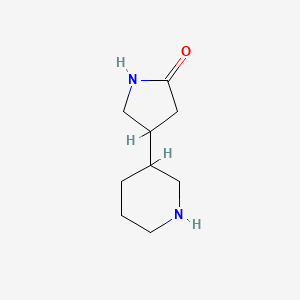

![Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate](/img/structure/B1379232.png)
![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)
![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)
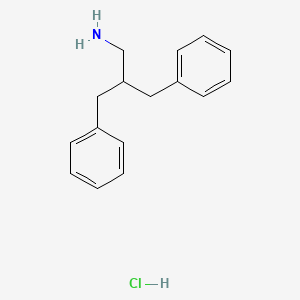
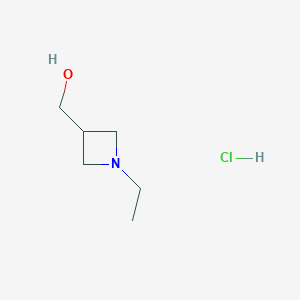
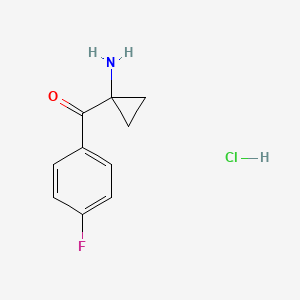
![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
